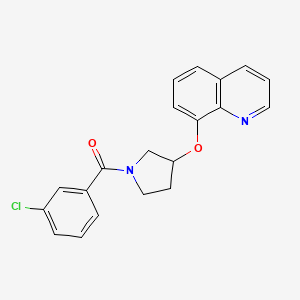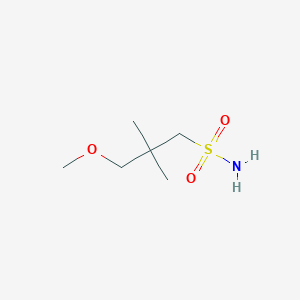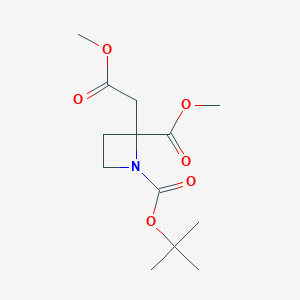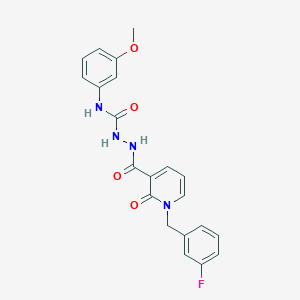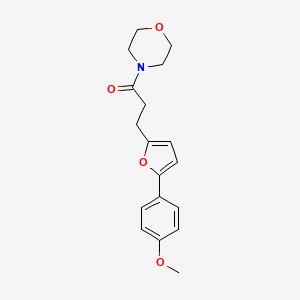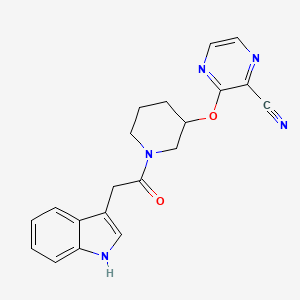
3-((1-(2-(1H-indol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis
Indoles are crystalline and colorless in nature with specific odors . They undergo electrophilic substitution readily due to excessive π-electrons delocalization .Wirkmechanismus
The mechanism of action of 3-((1-(2-(1H-indol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and anti-oxidant properties. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-((1-(2-(1H-indol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile in lab experiments is its potential therapeutic applications in various diseases. This compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research on 3-((1-(2-(1H-indol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile. One of the main directions is the development of new therapeutic agents based on this compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the investigation of the mechanism of action of this compound in more detail, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-((1-(2-(1H-indol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has been reported using various methods. One of the most commonly used methods involves the reaction of 2-chloropyrazine with 1-(2-(1H-indol-3-yl)acetyl)piperidine in the presence of a base. The resulting product is then treated with sodium cyanide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-((1-(2-(1H-indol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has been the subject of extensive scientific research due to its potential applications in various fields. This compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-11-18-20(23-8-7-22-18)27-15-4-3-9-25(13-15)19(26)10-14-12-24-17-6-2-1-5-16(14)17/h1-2,5-8,12,15,24H,3-4,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHQYVTXMKSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2861160.png)
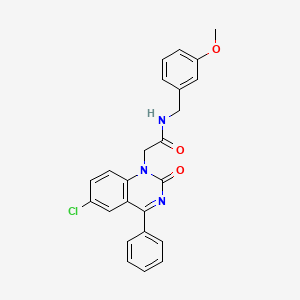
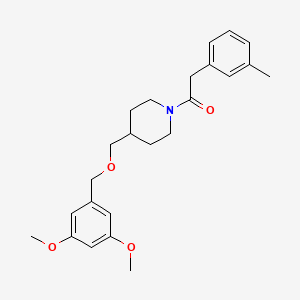
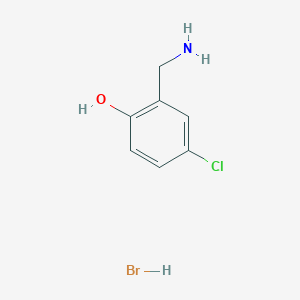
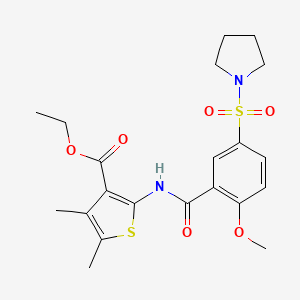
![(2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid, 2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2861169.png)
